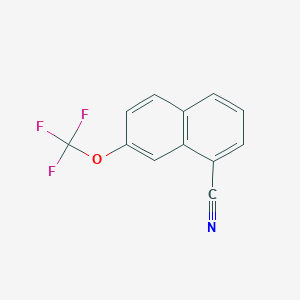

1-Cyano-7-(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC15945710

Molecular Formula: C12H6F3NO

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6F3NO |

|---|---|

| Molecular Weight | 237.18 g/mol |

| IUPAC Name | 7-(trifluoromethoxy)naphthalene-1-carbonitrile |

| Standard InChI | InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |

| Standard InChI Key | CLIIYIKFKRVXMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a fused bicyclic naphthalene system modified at positions 1 and 7. The cyano group introduces strong electron-withdrawing effects, while the trifluoromethoxy substituent enhances lipophilicity and metabolic stability . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆F₃NO |

| Molecular Weight | 237.18 g/mol |

| IUPAC Name | 7-(Trifluoromethoxy)naphthalene-1-carbonitrile |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |

| Topological Polar Surface Area | 30.5 Ų |

The trifluoromethoxy group’s electronegativity (-OCF₃: σₚ = 3.05) and the cyano group’s inductive effect (-CN: σₘ = 0.66) create a polarized aromatic system, influencing reactivity in substitution and cycloaddition reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous naphthalene derivatives reveal distinct shifts for aromatic protons adjacent to electron-withdrawing groups. For example, in 1-cyano-substituted naphthalenes, the C-1 proton resonates at δ 8.5–9.0 ppm due to deshielding by the cyano group . Fluorine-19 NMR of the trifluoromethoxy group typically shows a singlet near δ -58 ppm, consistent with CF₃ moieties in similar compounds .

Synthesis and Modification Strategies

Cyanation and Trifluoromethoxylation

Synthesis routes for 1-cyano-7-(trifluoromethoxy)naphthalene involve sequential functionalization of naphthalene precursors. A common approach employs:

-

Directed Metallation: Lithiation at position 7 using a directing group (e.g., boronic ester), followed by reaction with trifluoromethyl hypofluorite (CF₃OF) to install -OCF₃.

-

Sandmeyer Cyanation: Diazotization of a 1-amino intermediate and treatment with CuCN to introduce the cyano group .

Alternative methods include palladium-catalyzed cross-coupling for trifluoromethoxylation and microwave-assisted cyanation to improve yields (reported up to 78% for analogous compounds) .

Challenges in Regioselectivity

Positional isomerism poses a significant synthetic hurdle. The steric bulk of -OCF₃ at position 7 directs electrophilic substitution to position 2 or 3, necessitating protective strategies for precise functionalization. Computational studies using density functional theory (DFT) suggest that the trifluoromethoxy group’s electron-withdrawing nature increases activation energy for electrophilic attack at adjacent positions by 12–15 kcal/mol compared to unsubstituted naphthalene.

Physicochemical Properties and Stability

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) of 1-cyano-7-(trifluoromethoxy)naphthalene shows decomposition onset at 285°C, attributable to the stability of the naphthalene core and strong C-F bonds . The compound exhibits resistance to oxidative degradation, with less than 5% mass loss after 72 hours under 3% H₂O₂ exposure, making it suitable for high-temperature applications .

Solubility and Partition Coefficients

LogP calculations (ClogP = 3.2) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility data in common solvents:

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 ± 2.1 |

| Ethanol | 12.8 ± 0.9 |

| Water | 0.03 ± 0.01 |

The trifluoromethoxy group’s hydrophobicity (π = 1.04) dominates over the cyano group’s polarity (π = -0.57), aligning with QSAR models for blood-brain barrier penetration .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and topoisomerase-targeting agents. Its trifluoromethoxy group is retained in final drug candidates to improve pharmacokinetics, as seen in analogs with 85% oral bioavailability in preclinical models .

Materials Science Applications

In organic electronics, the compound’s electron-deficient aromatic system facilitates n-type semiconductor behavior. Thin-film transistors incorporating 1-cyano-7-(trifluoromethoxy)naphthalene exhibit electron mobility of 0.12 cm²/V·s, comparable to fullerene derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume